molecular formula C14H15BrN2O2S B225575 2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Katalognummer B225575
Molekulargewicht: 355.25 g/mol
InChI-Schlüssel: DZDWBXBWXPKYLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of 2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed to interact with various receptors and proteins, leading to changes in their function and activity. It has been shown to modulate the activity of the sigma-1 receptor, leading to various physiological effects.
Biochemical and physiological effects:
2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the activity of various proteins involved in cancer and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its unique properties. It has been shown to have high affinity and selectivity for various receptors and proteins, making it a valuable tool for studying their structure and function. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research involving 2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. One area of research is the development of new ligands for the sigma-1 receptor, which could lead to the development of new drugs for various diseases. Another area of research is the study of the structure and function of proteins involved in cancer and Alzheimer's disease, which could lead to the development of new therapies for these diseases. Additionally, the potential toxicity of this compound could be further studied to determine its safety and potential use in clinical trials.

Synthesemethoden

The synthesis of 2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with pyridine-4-methanol in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a ligand for various receptors, including the sigma-1 receptor, which is involved in various physiological processes such as pain, addiction, and neuroprotection. It has also been used as a tool to study the structure and function of proteins involved in various diseases, including cancer and Alzheimer's disease.

Eigenschaften

Produktname

2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Molekularformel

C14H15BrN2O2S

Molekulargewicht

355.25 g/mol

IUPAC-Name

2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O2S/c1-10-7-13(15)14(8-11(10)2)20(18,19)17-9-12-3-5-16-6-4-12/h3-8,17H,9H2,1-2H3

InChI-Schlüssel

DZDWBXBWXPKYLD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=NC=C2

Kanonische SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.